Ácido 2-benzotiazol-2-il-nicotínico

Descripción general

Descripción

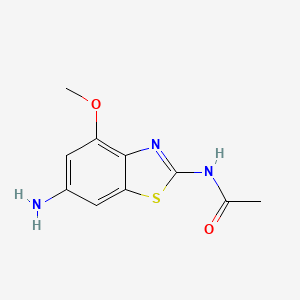

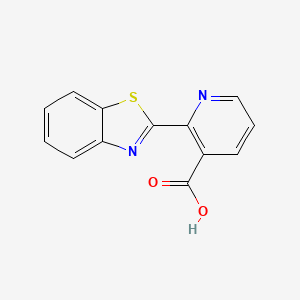

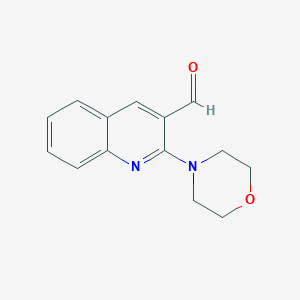

2-Benzothiazol-2-yl-nicotinic acid is a useful research compound. Its molecular formula is C13H8N2O2S and its molecular weight is 256.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Benzothiazol-2-yl-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzothiazol-2-yl-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Compuestos Antituberculosos

Los derivados de benzotiazol, incluido el ácido 2-benzotiazol-2-il-nicotínico, se ha descubierto que tienen potentes propiedades antituberculosas . Estos compuestos han mostrado una mejor potencia de inhibición contra M. tuberculosis en comparación con los fármacos de referencia estándar . La síntesis de estos derivados implica varias vías sintéticas que incluyen acoplamiento de diazo, condensación de Knoevenagel, reacción de Biginelli, técnicas de hibridación molecular, irradiación de microondas y reacciones multicomponente de una sola olla .

Propiedades Antibacterianas

Los derivados de benzotiazol se han investigado por sus propiedades antimicrobianas . Han mostrado actividad contra bacterias grampositivas (Staphylococcus aureus), bacterias gramnegativas (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) y varios hongos .

Propiedades Antifúngicas

Además de sus propiedades antibacterianas, los derivados de benzotiazol también han mostrado propiedades antifúngicas . Se han probado contra hongos como Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus y Penicillium citrinum .

Propiedades Antioxidantes

Se ha descubierto que los derivados de 2-arilbenzotiazol, una categoría que incluye el ácido 2-benzotiazol-2-il-nicotínico, poseen propiedades antioxidantes .

Agentes Antiinflamatorios

El sistema de anillo de benzotiazol, que es parte del ácido 2-benzotiazol-2-il-nicotínico, se utiliza ampliamente en la creación de agentes antiinflamatorios .

Inhibidores Enzimáticos

Los compuestos basados en benzotiazol se han utilizado como inhibidores enzimáticos . Esto los hace útiles en el desarrollo de fármacos que necesitan inhibir la acción de ciertas enzimas en el cuerpo.

Materiales Fluorescentes

El ácido 2-benzotiazol-2-il-nicotínico y sus derivados se han utilizado como materiales fluorescentes . Esto los hace útiles en varias aplicaciones que requieren el uso de materiales fluorescentes, como en el desarrollo de sensores y reactivos de imagen.

Dispositivos Electroluminiscentes

Los compuestos basados en benzotiazol se han utilizado en la creación de dispositivos electroluminiscentes . Esto los hace útiles en la industria electrónica, particularmente en el desarrollo de dispositivos que requieren electroluminiscencia.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to have a wide range of biological applications . They have been used as anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , and more . Therefore, the targets can vary depending on the specific derivative and its intended use.

Mode of Action

It is known that the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .

Biochemical Pathways

Benzothiazole derivatives have been found to have a wide range of biological applications , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Benzothiazole derivatives have been found to have a wide range of biological applications , suggesting that they may have diverse molecular and cellular effects.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Benzothiazol-2-yl-nicotinic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions between 2-Benzothiazol-2-yl-nicotinic acid and these biomolecules are primarily based on its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 2-Benzothiazol-2-yl-nicotinic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, 2-Benzothiazol-2-yl-nicotinic acid has been reported to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 2-Benzothiazol-2-yl-nicotinic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in biochemical pathways and cellular functions . For instance, 2-Benzothiazol-2-yl-nicotinic acid has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

The effects of 2-Benzothiazol-2-yl-nicotinic acid in laboratory settings have been studied over various time periods. It has been found that the stability and activity of this compound can change over time, depending on the experimental conditions. For example, prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of 2-Benzothiazol-2-yl-nicotinic acid, thereby reducing its efficacy . Additionally, long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 2-Benzothiazol-2-yl-nicotinic acid vary with different dosages. At lower doses, this compound has been observed to have beneficial effects, such as the modulation of metabolic pathways and the inhibition of tumor growth . At higher doses, 2-Benzothiazol-2-yl-nicotinic acid can exhibit toxic effects, including cellular damage and organ toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

2-Benzothiazol-2-yl-nicotinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, this compound has been shown to inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, thereby affecting cellular metabolism . Additionally, 2-Benzothiazol-2-yl-nicotinic acid can influence metabolic flux and metabolite levels, leading to alterations in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of 2-Benzothiazol-2-yl-nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby enhancing its efficacy . For example, 2-Benzothiazol-2-yl-nicotinic acid has been shown to interact with membrane transporters, enabling its uptake into cells and subsequent distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of 2-Benzothiazol-2-yl-nicotinic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-Benzothiazol-2-yl-nicotinic acid in these compartments allows it to interact with specific biomolecules and exert its biochemical effects .

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-13(17)8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)18-12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVBCUFEFFICAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357604 | |

| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-66-5 | |

| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

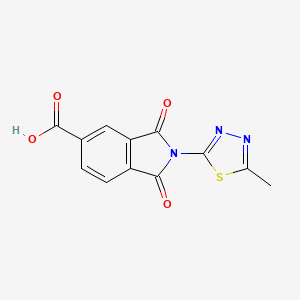

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)